molecular formula C9H10ClF3N2O2 B2702794 (R)-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride CAS No. 2230840-47-6

(R)-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

Cat. No.: B2702794
CAS No.: 2230840-47-6
M. Wt: 270.64
InChI Key: UXEFPNBAQCYBDW-NUBCRITNSA-N
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Description

®-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a chiral amine compound characterized by the presence of a nitro group and a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Nitration: The starting material, 3-(trifluoromethyl)aniline, undergoes nitration to introduce the nitro group at the 5-position of the phenyl ring.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Resolution: The racemic mixture of the resulting amine is resolved into its enantiomers using chiral resolution techniques.

    Hydrochloride Formation: The ®-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to corresponding amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    3-Nitro-5-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.

    1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine: The free base form of the compound without the hydrochloride salt.

Uniqueness

®-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is unique due to its chiral nature and the presence of both nitro and trifluoromethyl groups. These functional groups impart distinct chemical reactivity and biological activity, making the compound valuable for various applications.

Properties

IUPAC Name

(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2.ClH/c1-5(13)6-2-7(9(10,11)12)4-8(3-6)14(15)16;/h2-5H,13H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEFPNBAQCYBDW-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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